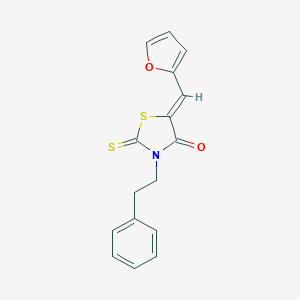

5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

Beschreibung

Eigenschaften

Molekularformel |

C16H13NO2S2 |

|---|---|

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

(5Z)-5-(furan-2-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H13NO2S2/c18-15-14(11-13-7-4-10-19-13)21-16(20)17(15)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2/b14-11- |

InChI-Schlüssel |

DLRYUMXVTABEIG-KAMYIIQDSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Isomerische SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |

Kanonische SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme:

-

Synthesis of 3-Phenethyl-2-Thioxo-1,3-Thiazolidin-4-One :

-

Knoevenagel Condensation with Furfural :

-

The preformed 3-phenethyl-2-thioxo-1,3-thiazolidin-4-one undergoes condensation with furfural (2-furaldehyde) in the presence of a base.

-

Catalyst : Piperidine or ammonium acetate.

-

Solvent : Acetic acid, ethanol, or solvent-free conditions.

-

Mechanistic Insight : The active methylene group at C5 of the thiazolidinone core reacts with the aldehyde via a base-catalyzed dehydration, forming the exocyclic double bond. The reaction typically favors the Z-isomer due to steric and electronic factors.

One-Pot Multicomponent Synthesis

This method streamlines the synthesis by combining cyclocondensation and Knoevenagel steps into a single reaction vessel, enhancing efficiency and reducing purification steps.

Protocol:

-

Reactants :

-

Phenethylamine, carbon disulfide, chloroacetic acid, and furfural.

-

-

Conditions :

-

Reaction Time : 20–40 minutes (microwave) or 4–6 hours (conventional).

Advantages :

-

Reduced side reactions.

-

Higher atom economy compared to stepwise methods.

Cyclocondensation of Thiourea Derivatives

Thiourea derivatives serve as versatile precursors for constructing the thiazolidinone ring while introducing the furylmethylene group.

Procedure:

-

Synthesis of N-Phenethyl Thiourea :

-

Phenethylamine reacts with thiophosgene or ammonium thiocyanate.

-

-

Cyclocondensation with α-Chloroacetylfuran :

Key Consideration : The choice of α-halocarbonyl compound determines the C5 substituent. Substituting α-chloroacetylfuran with other aldehydes allows structural diversification.

Microwave-Assisted and Green Chemistry Approaches

Modern synthetic strategies prioritize energy efficiency and environmental sustainability.

Microwave-Assisted Synthesis:

Green Solvents:

-

Ionic liquids (e.g., [BMIM]PF₆) or water/ethanol mixtures improve reaction kinetics and reduce waste.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

| Method | Conditions | Yield | Time | Key Advantages |

|---|---|---|---|---|

| Knoevenagel Condensation | Reflux, piperidine | 60–75% | 4–8 h | High purity, scalable |

| One-Pot Multicomponent | Microwave, ionic liquid | 65–80% | 20–40 min | Time-efficient, fewer steps |

| Cyclocondensation | Reflux, DMF | 55–70% | 6–10 h | Versatile for structural modifications |

| Microwave-Assisted | Solvent-free, 500 W | 75–85% | 10–15 min | Rapid, high yield, eco-friendly |

Challenges and Optimization Strategies

-

Isomer Control : The exocyclic double bond predominantly forms the Z-isomer, but harsh conditions may lead to E/Z mixtures. Chromatographic separation or recrystallization from ethanol improves isomer purity.

-

Byproduct Formation : Over-condensation or dimerization at C5 can occur. Using stoichiometric aldehyde and low temperatures mitigates this.

-

Scale-Up : Microwave methods face scalability limitations; conventional reflux is preferred for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to yield thiazolidine derivatives with different substituents.

Substitution: The phenethyl and furanylmethylene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise as an antimicrobial and antifungal agent.

Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidine ring and functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison of Thiazolidinone Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The phenethyl group in the target compound likely increases lipophilicity compared to ethyl-substituted analogs (e.g., ). Chloro and fluorobenzyloxy groups in CAS 255865-23-7 further enhance lipid solubility, critical for membrane permeability in drug design .

- The nitro group in CAS 301193-98-6 introduces polarity but may reduce metabolic stability .

Graph set analysis, as discussed in hydrogen-bonding patterns, could predict aggregation behavior .

Synthesis and Characterization :

- Crystallographic data for these compounds may be refined using SHELX software, a standard tool for small-molecule structure determination .

Biologische Aktivität

5-(2-Furylmethylene)-3-phenethyl-2-thioxo-1,3-thiazolan-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves the condensation of 2-furylaldehyde with phenethylthiohydantoin derivatives. The reaction conditions often include the use of an acid catalyst and a suitable solvent, such as ethanol or methanol.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 20 |

| MCF7 (Breast Cancer) | 25 |

Antioxidant Activity

This compound has shown significant antioxidant activity in various assays. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS methods, yielding IC50 values comparable to standard antioxidants like ascorbic acid .

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 18 |

The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, its structure allows for competitive inhibition of tyrosinase, an enzyme critical in melanin production. This property was particularly noted in studies focusing on skin whitening agents .

Case Studies

- Antimalarial Activity : A study investigated the antimalarial effects against Plasmodium falciparum, revealing that the compound inhibited parasite growth with an IC50 value of approximately 35 µM for chloroquine-sensitive strains .

- Anti-Tuberculosis Potential : Another study explored its efficacy against Mycobacterium tuberculosis, although results indicated lower potency compared to standard treatments like Isoniazid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.